3,4-Difluoroaniline-2,6-d2

Catalog No.
S12776059
CAS No.
M.F
C6H5F2N
M. Wt
131.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoroaniline-2,6-d2

Product Name

3,4-Difluoroaniline-2,6-d2

IUPAC Name

2,6-dideuterio-3,4-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

131.12 g/mol

InChI

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D

InChI Key

AXNUZKSSQHTNPZ-SDTNDFKLSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)F

Isomeric SMILES

[2H]C1=CC(=C(C(=C1N)[2H])F)F

3,4-Difluoroaniline-2,6-d2 is a deuterated derivative of 3,4-difluoroaniline, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aniline ring and deuterium isotopes at the 2 and 6 positions. Its molecular formula is C₆D₂F₂N, with a molecular weight of approximately 131.11 g/mol. The compound exhibits a melting point of around 22°C and a boiling point of approximately 205°C. It is slightly soluble in water and has a density of about 1.3 g/cm³ .

  • Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.
  • Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions, leading to a variety of derivatives.

The biological activity of 3,4-difluoroaniline derivatives has been explored in various studies. Compounds similar to 3,4-difluoroaniline have shown potential as:

  • Antimicrobial Agents: Certain derivatives exhibit activity against bacterial strains.
  • Anticancer Agents: Some studies suggest that fluorinated anilines may have cytotoxic effects on cancer cells.
  • Pharmacological

Several methods are available for synthesizing 3,4-difluoroaniline-2,6-d2:

  • Fluorination of Aniline Derivatives: Starting from aniline or its derivatives, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Deuteration Techniques: Deuterated compounds can be synthesized through exchange reactions involving deuterated solvents or reagents.
  • Reduction Reactions: Nitriles or nitro compounds can be reduced to amines in the presence of deuterated catalysts.

3,4-Difluoroaniline-2,6-d2 has several applications:

  • Research Tool: Used in studies involving isotopic labeling for tracing mechanisms in biological systems.
  • Pharmaceutical Intermediate: Serves as a building block for synthesizing various pharmaceutical compounds.
  • Material Science: Can be used in developing new materials with specific electronic or optical properties.

Interaction studies involving 3,4-difluoroaniline derivatives have focused on:

  • Protein Binding Affinity: Investigating how these compounds interact with specific proteins can provide insights into their potential therapeutic effects.
  • Metabolic Pathways: Understanding how the compound is metabolized in biological systems helps in predicting its pharmacokinetics and toxicity.

Several compounds share structural similarities with 3,4-difluoroaniline-2,6-d2. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
3-FluoroanilineC₆H₄FNContains one fluorine atom only
4-FluoroanilineC₆H₄FNContains one fluorine atom only
2,4-DifluoroanilineC₆H₄F₂NDifferent substitution pattern on the aniline ring
3,5-DifluoroanilineC₆H₄F₂NFluorination at different positions
3-ChloroanilineC₆H₄ClNChlorine replaces fluorine

The unique aspect of 3,4-difluoroaniline-2,6-d2 lies in its specific arrangement of two fluorine atoms and deuterium isotopes that may influence its reactivity and biological interactions differently compared to other anilines.

The synthesis of fluorinated aniline derivatives traces its roots to the early 20th century, when organofluorine chemistry emerged as a discipline. The first practical method for aromatic fluorination, the Schiemann reaction (1927), enabled the preparation of fluoroarenes via diazonium tetrafluoroborates. This reaction laid the groundwork for synthesizing fluorinated anilines, though early efforts faced challenges in regioselectivity and yield.

In the 1930s, halogen-exchange methods using potassium fluoride (KF) were developed, allowing direct substitution of chlorine with fluorine in chlorinated aromatic compounds. For example, Gottlieb’s 1936 work demonstrated the conversion of chloroanilines to fluoroanilines via KF-mediated nucleophilic substitution. These methods were later refined for industrial applications, particularly in producing fluorinated intermediates for pharmaceuticals and polymers.

The advent of transition-metal catalysis in the late 20th century revolutionized fluorinated aniline synthesis. For instance, Pd-catalyzed coupling reactions between gem-difluorocyclopropanes and primary anilines enabled selective access to mono- and difluoroallylic amines. Similarly, photoinduced difluoroalkylation methods using eosin Y as a photocatalyst provided a metal-free route to difluoroalkyl anilines under mild conditions. These advances expanded the structural diversity of fluorinated anilines, including derivatives like 3,4-difluoroaniline.

A pivotal development in 3,4-difluoroaniline synthesis was disclosed in a 1991 patent (WO1991017138A1), which described the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride to yield 3,4-difluoroaniline. This method emphasized the importance of oxygen-free conditions to prevent oxidation side reactions.

Table 1: Key Methods for Fluorinated Aniline Synthesis

MethodDescriptionYearSource
Schiemann ReactionDiazonium salt decomposition with fluoroboric acid1927
Halogen Exchange (KF)Nucleophilic substitution of Cl with F in chloroanilines1936
Pd-Catalyzed CouplingReaction of gem-difluorocyclopropanes with anilines2023
Photoinduced AlkylationEosin Y-mediated difluoroalkylation of anilines2023
HF-Mediated Synthesis3,4-Difluoroaniline from 1-hydroxylamine-3-fluorobenzene1991

Significance of Deuterium Labeling in Aromatic Amine Research

Deuterium labeling, as exemplified in 3,4-difluoroaniline-2,6-d2, plays a pivotal role in elucidating reaction mechanisms and molecular interactions. The substitution of hydrogen with deuterium at specific positions provides distinct advantages:

  • Isotopic Tracing in Metabolic Studies
    Deuterium’s greater mass (2.014 vs. 1.008 atomic mass units for hydrogen) allows precise tracking of molecular pathways using mass spectrometry. In drug metabolism studies, deuterated anilines help identify metabolic hotspots and degradation products without altering chemical reactivity.

  • Enhanced NMR Spectral Resolution
    Deuterium’s nuclear spin (I = 1) and lower natural abundance simplify ^1H NMR spectra by eliminating signals from labeled positions. For 3,4-difluoroaniline-2,6-d2, this enables unambiguous assignment of proton environments at the 3- and 4-positions, critical for studying electronic effects of fluorine substituents.

  • Kinetic Isotope Effect (KIE) Studies
    Deuterium labeling facilitates investigation of C–H bond-breaking steps in reactions. The KIE, which arises from differences in vibrational frequencies between C–H and C–D bonds, provides insights into rate-determining steps and transition states. For example, in Pd-catalyzed couplings, deuterium labeling could reveal whether C–H activation or fluorine elimination is kinetically significant.

  • Stability in Radiolabeling Applications
    Deuterated compounds exhibit greater stability under radiolytic conditions compared to their protonated analogs. This property is exploited in positron emission tomography (PET) tracers, where 3,4-difluoroaniline-2,6-d2 could serve as a scaffold for ^18F-labeled probes.

Table 2: Applications of Deuterium Labeling in Aromatic Amine Research

ApplicationBenefitExample in 3,4-Difluoroaniline-2,6-d2
Metabolic TracingTracks degradation pathways without isotopic interferenceIdentification of hydroxylated metabolites
NMR SpectroscopySimplifies spectral analysis by silencing specific proton signalsResolving para- vs. meta-fluorine effects
Kinetic StudiesElucidates mechanism via C–H/C–D bond cleavage differencesProbing electrophilic substitution regiochemistry
Radiolabeling StabilityEnhances shelf-life of tracer compoundsDevelopment of ^18F-PET imaging agents

3,4-Difluoroaniline-2,6-d2 represents a deuterated derivative of 3,4-difluoroaniline, characterized by the specific incorporation of deuterium isotopes at the 2 and 6 positions of the aromatic ring . This compound belongs to the class of isotopically labeled aniline derivatives, where hydrogen atoms have been systematically replaced with deuterium to create a stable isotopic variant [17]. The molecular formula is C₆D₂H₃F₂N, with a molecular weight of approximately 131.12 g/mol, representing an increase of 2.01 atomic mass units compared to its non-deuterated analog [9].

The compound exhibits physical properties similar to its parent molecule, including a low melting point around 22°C and a boiling point of approximately 205°C, based on extrapolation from the non-deuterated analog [2] [3]. The density is estimated at approximately 1.3 g/cm³, consistent with fluorinated aromatic amines [2]. The compound maintains slight solubility in water, characteristic of substituted anilines [3].

Table 1: Chemical Identity and Physical Properties

Property3,4-Difluoroaniline-2,6-d2
IUPAC Name3,4-difluoro-2,6-dideuterioaniline
Chemical FormulaC₆D₂H₃F₂N
Molecular Weight (g/mol)131.12
Non-deuterated Analog CAS3863-11-4
Deuterium Content99 atom % D minimum
Physical StateLiquid/Low melting solid
Melting Point (°C)~22 (estimated from analog)
Boiling Point (°C)~205 (estimated from analog)
Density (g/cm³)~1.3 (estimated from analog)
Water SolubilitySlightly soluble

Systematic Nomenclature and Isomeric Considerations

The systematic nomenclature of 3,4-Difluoroaniline-2,6-d2 follows International Union of Pure and Applied Chemistry conventions for both substituted anilines and deuterated compounds [10]. The complete IUPAC name is 3,4-difluoro-2,6-dideuterioaniline, indicating the presence of fluorine substituents at positions 3 and 4, with deuterium atoms specifically located at positions 2 and 6 of the benzene ring [17].

The compound exists as a single structural isomer due to the specific positioning of both fluorine and deuterium substituents [10]. Unlike other difluoroaniline isomers such as 2,4-difluoroaniline or 2,6-difluoroaniline, the 3,4-substitution pattern creates a unique electronic environment [13] [15]. The deuterium labeling at positions 2 and 6 is strategically chosen to maintain symmetry while providing distinct spectroscopic characteristics for analytical applications [12] [27].

The systematic numbering begins with the amino group as position 1, following standard aniline nomenclature conventions [10]. The fluorine atoms occupy adjacent positions (3,4), creating an ortho-relationship that influences both electronic properties and molecular reactivity [1]. The deuterium atoms at positions 2 and 6 are positioned ortho to the amino group and meta to the fluorine substituents, creating a symmetrical substitution pattern .

Molecular Geometry and Electronic Configuration

The molecular geometry of 3,4-Difluoroaniline-2,6-d2 maintains the planar aromatic structure characteristic of substituted anilines [24]. The benzene ring adopts a planar conformation with bond angles approximating 120° around each carbon atom, consistent with sp² hybridization [29] [32]. The presence of deuterium atoms does not significantly alter the overall molecular geometry, as the C-D bond length (approximately 1.09 Å) differs only marginally from the C-H bond length (approximately 1.08 Å) [23].

The electronic configuration remains fundamentally identical to the non-deuterated analog, with the aromatic π-system maintaining delocalization across the benzene ring [24] [31]. The highest occupied molecular orbital energy is estimated to range between -5.5 to -6.5 eV, while the lowest unoccupied molecular orbital energy falls within -1.0 to -2.0 eV, typical for fluorinated anilines [31] [33]. The HOMO-LUMO energy gap ranges from 3.5 to 5.5 eV, indicating moderate electronic stability [31].

The amino group contributes electron density to the aromatic system through resonance, while the fluorine atoms withdraw electron density through their strong electronegativity [24]. This electronic interplay creates distinct regions of electrophilic and nucleophilic character within the molecule [33]. The molecular electrostatic potential surface shows electron-rich regions around the amino nitrogen and electron-deficient areas near the fluorine substituents [31].

Table 2: Electronic Configuration Parameters

Molecular OrbitalTypeExpected Range (eV)
HOMO Energyπ-orbital (aromatic)-5.5 to -6.5
LUMO Energyπ*-orbital (aromatic)-1.0 to -2.0
Energy GapHOMO-LUMO3.5 to 5.5
Ionization PotentialCalculated6.0 to 8.0
Electron AffinityCalculated0.5 to 2.0
ElectronegativityMulliken scale2.5 to 3.5
Chemical HardnessGlobal hardness2.0 to 4.0
Softness ParameterGlobal softness0.2 to 0.5

Comparative Analysis with Non-deuterated 3,4-Difluoroaniline

The comparative analysis between 3,4-Difluoroaniline-2,6-d2 and its non-deuterated analog reveals both similarities and distinct differences arising from isotopic substitution [20] [23]. The primary difference lies in the isotopic mass increase of 2.01 atomic mass units, resulting from the replacement of two hydrogen atoms with deuterium . This mass difference significantly impacts vibrational spectroscopic properties while leaving electronic structure largely unchanged [20].

Vibrational frequency analysis shows that C-D stretching frequencies occur at lower wavenumbers compared to C-H stretching, typically reduced by a factor of approximately √2 due to the increased mass of deuterium [20] [24]. This isotopic effect provides distinct spectroscopic signatures useful for analytical identification and mechanistic studies [27]. Nuclear magnetic resonance spectroscopy shows the absence of signals at positions 2 and 6 in proton NMR spectra, confirming deuterium incorporation [12] [28].

The chemical reactivity remains essentially identical between the deuterated and non-deuterated forms, with the exception of kinetic isotope effects observed in reactions involving the deuterated positions [23]. Primary deuterium kinetic isotope effects can range from 2-8 fold rate reductions when C-D bonds are broken in rate-determining steps [20] [23]. The deuterium isotope effect on solvation dynamics has been documented in related aniline systems, showing slower solvation processes for deuterated compounds [20].

Physical properties show minimal differences, with the deuterated compound exhibiting slightly higher density due to increased molecular mass . Melting and boiling points remain virtually unchanged, as these properties are primarily governed by intermolecular forces rather than isotopic composition [1] [2]. The compound maintains the same hydrogen bonding capabilities through the amino group, with deuterium participating in hydrogen bonding interactions similar to protium [20].

Table 3: Structural Comparison Analysis

Parameter3,4-Difluoroaniline3,4-Difluoroaniline-2,6-d2
Molecular FormulaC₆H₅F₂NC₆D₂H₃F₂N
Molecular Weight (g/mol)129.11131.12
Isotopic Mass Difference0 (reference)+2.01 amu
C-D vs C-H Bond LengthC-H: ~1.08 ÅC-D: ~1.09 Å (longer)
Vibrational Frequency ShiftStandard frequenciesLower by factor ~√2
Chemical Shift Pattern (NMR)Standard chemical shiftsAbsent at positions 2,6
Deuterium PositionsNonePositions 2 and 6
Electronic ConfigurationSame electronic structureIdentical electronic structure
Molecular GeometryPlanar aromatic ringIdentical planar geometry

The preparation of 3,4-Difluoroaniline-2,6-d2 represents a sophisticated application of isotopic labeling strategies that have evolved significantly in modern organic chemistry. Deuterium incorporation into aromatic systems has emerged as a critical tool for pharmaceutical development, mechanistic studies, and analytical applications [1]. The strategic placement of deuterium atoms at the 2 and 6 positions of the difluoroaniline ring requires careful consideration of the electronic effects imparted by the fluorine substituents and the amino group.

Electrophilic aromatic substitution mechanisms form the foundation for most deuteration strategies applied to aniline derivatives [2]. The amino group in 3,4-difluoroaniline acts as a strong electron-donating substituent, directing electrophilic attack to the ortho and para positions relative to the nitrogen atom [2]. However, the presence of fluorine atoms at the 3 and 4 positions introduces additional complexity through their electron-withdrawing inductive effects, which modulate the reactivity pattern of the aromatic ring.

The regioselectivity of deuterium incorporation in fluoroaniline systems follows predictable patterns based on frontier molecular orbital theory. Research has demonstrated that deuteration preferentially occurs at positions that exhibit the highest electron density in the aromatic ring [3]. For 3,4-difluoroaniline, the 2 and 6 positions represent the most activated sites for electrophilic substitution due to the combined activating influence of the amino group and the reduced electron-withdrawing effect of the fluorine atoms at these positions.

Modern isotopic labeling approaches have moved beyond traditional acid-catalyzed exchange reactions to encompass sophisticated metal-catalyzed processes. The development of transition metal-catalyzed hydrogen isotope exchange has revolutionized the field by providing unprecedented control over regioselectivity and reaction conditions [4]. These methodologies enable the selective incorporation of deuterium under mild conditions while minimizing unwanted side reactions such as dehalogenation or amino group modification.

Site-selective deuteration strategies have been particularly enhanced through the use of directing group methodologies. The amino group in aniline derivatives serves as an effective directing group for various transition metal catalysts, enabling precise control over the deuteration pattern [5]. Recent advances in this area have demonstrated the ability to achieve regioselective deuteration at specific positions through careful catalyst selection and reaction optimization.

The choice of deuterium source significantly impacts both the efficiency and selectivity of the deuteration process. Heavy water (D2O) represents the most economical and environmentally benign deuterium source, although its use requires activation through acidic or basic conditions, or through metal catalysis [6]. Alternative deuterium sources, such as deuterium gas (D2) or deuterated acids, offer different advantages in terms of reaction conditions and selectivity but may require more specialized handling procedures.

Reaction mechanism considerations play a crucial role in designing effective deuteration strategies. The mechanism of hydrogen-deuterium exchange in aromatic systems can proceed through various pathways, including electrophilic aromatic substitution, metal-mediated sigma-bond metathesis, or radical processes [7]. Understanding these mechanistic pathways enables the rational design of deuteration protocols that maximize isotope incorporation while minimizing competing reactions.

Catalytic Deuteration Techniques

Transition metal catalysis has emerged as the most versatile and effective approach for the controlled deuteration of aromatic compounds, including fluoroaniline derivatives. The development of homogeneous and heterogeneous catalytic systems has provided unprecedented control over regioselectivity, reaction conditions, and substrate tolerance [4] [5].

Iridium-catalyzed deuteration represents one of the most advanced methodologies for aromatic hydrogen isotope exchange. Research has demonstrated that cationic iridium complexes, particularly those containing N-heterocyclic carbene ligands, exhibit exceptional activity for the deuteration of aniline derivatives [8]. The mechanism involves coordination of the substrate to the iridium center, followed by oxidative addition of the aromatic carbon-hydrogen bond, and subsequent reductive elimination with deuterium incorporation. Studies have shown that iridium catalysts can achieve deuteration levels exceeding 95% under mild conditions, with excellent functional group tolerance [8].

The regioselectivity of iridium-catalyzed deuteration is primarily governed by the directing ability of functional groups present in the substrate. Competition experiments have revealed a clear hierarchy of directing group strength: imidazole > acetylanilide ≈ ketone > nitro > tertiary amide > aldehyde > ester > primary sulfonamide > carbamate [8]. This ordering provides valuable guidance for predicting the deuteration pattern in complex substrates containing multiple functional groups.

Rhodium-catalyzed deuteration offers complementary reactivity to iridium systems, often providing different regioselectivity patterns. Cationic rhodium complexes have been shown to be particularly effective for the ortho-deuteration of carboxylic acid-containing substrates using D2O as the deuterium source [9]. The use of low catalyst loadings (typically 1-5 mol%) and environmentally benign conditions makes rhodium catalysis an attractive option for large-scale applications.

Iron-based catalytic systems have recently gained significant attention due to their earth-abundant nature and unique reactivity profiles. Single-atom iron catalysts supported on phosphorus-doped carbon have demonstrated remarkable efficiency for the deuteration of anilines and related heterocycles [10]. These catalysts achieve turnover frequencies exceeding 130 h⁻¹ while requiring only 0.15 weight percent iron loading [10]. The mechanism involves activation of D2O through iron-phosphorus pair sites, followed by regioselective attack at the ortho positions of aniline substrates.

Manganese-catalyzed deuteration represents another earth-abundant metal approach that has shown promise for aniline deuteration. Biopolymer-supported manganese catalysts have been developed that enable efficient deuterium incorporation in electron-rich aromatic systems [11]. These catalysts offer the advantage of heterogeneous processing while maintaining high activity and selectivity.

Ruthenium-catalyzed systems have demonstrated unique capabilities for hydrogen isotope exchange using D2O as the deuterium source. Dihydrogen ruthenium complexes have been shown to catalyze efficient deuterium incorporation into aromatic and heteroaromatic substrates under mild conditions [6]. The mechanism involves sigma-bond metathesis as the key step, with significant steric effects influencing the regioselectivity of the exchange process.

Heterogeneous catalytic approaches offer practical advantages for industrial applications, including ease of catalyst separation and recycling. Iron-cellulose composite materials have been developed that enable scalable deuteration processes, with demonstrated applications on kilogram scale [4]. These catalysts combine the advantages of heterogeneous processing with high selectivity and activity for aromatic deuteration.

Catalyst design principles for deuteration reactions emphasize the importance of balancing activity, selectivity, and stability. Successful catalysts typically feature coordinatively unsaturated metal centers capable of activating both the aromatic substrate and the deuterium source. Ligand design plays a crucial role in modulating the electronic properties of the metal center and providing steric control over regioselectivity.

Reaction optimization parameters significantly impact the efficiency of catalytic deuteration processes. Temperature, pressure, solvent choice, and catalyst loading must be carefully balanced to achieve optimal results. Lower temperatures generally favor selectivity but may require longer reaction times, while higher temperatures can lead to increased activity at the expense of selectivity. The choice of solvent affects both substrate solubility and catalyst stability, with polar protic solvents often favored for D2O-based systems.

Purification and Characterization of Deuterated Products

The purification of deuterated aromatic compounds requires specialized techniques that preserve isotopic integrity while achieving high chemical purity. Traditional purification methods must be adapted to account for the potential for deuterium-hydrogen exchange under certain conditions, particularly in the presence of protic solvents or acidic/basic conditions [12].

Chromatographic separation techniques represent the most widely employed methods for purifying deuterated anilines. Silica gel column chromatography provides excellent separation capabilities while maintaining isotopic integrity under most conditions [12]. The choice of eluent system is critical, with non-protic solvents preferred to minimize deuterium scrambling. Typical solvent systems include hexane-ethyl acetate gradients, which provide good separation while preserving deuterium content.

High-performance liquid chromatography offers superior resolution for the separation of deuterated compounds, particularly when dealing with complex reaction mixtures or partial deuteration products [12]. Reverse-phase HPLC systems using acetonitrile-water gradients have proven effective for aniline derivatives, although care must be taken to minimize exposure to protic conditions that could lead to isotope exchange.

Crystallization techniques provide an effective means of achieving high purity while preserving isotopic content. Recrystallization from deuterated solvents can enhance deuterium incorporation at labile positions while simultaneously purifying the product [13]. The choice of crystallization solvent is critical, with non-protic solvents generally preferred to maintain isotopic integrity.

Vacuum distillation represents an effective purification method for volatile deuterated compounds, provided that thermal stability considerations are addressed. The slightly higher boiling point of deuterated compounds compared to their protiated analogs can sometimes be exploited for separation, although the differences are typically small and require careful optimization of distillation conditions.

Nuclear magnetic resonance spectroscopy serves as the primary tool for characterizing deuterated aromatic compounds. Proton NMR (¹H NMR) provides quantitative information about deuteration levels by comparing the integration of remaining proton signals with internal standards [14]. The use of deuterated solvents is essential to avoid interference from solvent signals, with CDCl₃ and DMSO-d₆ being the most commonly employed.

Deuterium NMR spectroscopy enables direct detection and quantification of incorporated deuterium atoms. Two-dimensional ²H-¹H correlation experiments provide detailed information about the spatial distribution of deuterium in the molecule [13]. The lower sensitivity of deuterium NMR compared to proton NMR necessitates longer acquisition times and higher sample concentrations.

Carbon-13 NMR spectroscopy provides valuable complementary information through deuterium-induced isotope shifts. Carbon atoms directly bonded to deuterium exhibit characteristic upfield shifts that can be used to confirm the deuteration pattern [12]. These isotope shifts are particularly useful for distinguishing between different deuteration regioisomers.

Mass spectrometry offers highly sensitive and accurate methods for characterizing deuterated compounds. Gas chromatography-mass spectrometry provides information about molecular weight increases corresponding to deuterium incorporation, while high-resolution mass spectrometry enables precise determination of isotopic composition [12]. The fragmentation patterns observed in electron impact mass spectrometry can provide information about the location of deuterium atoms within the molecule.

Infrared spectroscopy provides qualitative information about deuterium incorporation through the observation of characteristic carbon-deuterium stretching frequencies. These appear at lower frequencies compared to carbon-hydrogen stretches due to the increased mass of deuterium [12]. While not quantitative, IR spectroscopy offers a rapid screening method for confirming deuterium incorporation.

Quality control considerations for deuterated compounds include assessment of isotopic purity, chemical purity, and stability. Isotopic purity is typically determined by NMR integration methods, with specifications often requiring ≥95% deuterium incorporation at specified positions [12]. Chemical purity is assessed using standard analytical techniques, with particular attention to potential impurities arising from incomplete reactions or side reactions.

Analytical method validation is essential for ensuring reliable characterization of deuterated products. This includes assessment of accuracy, precision, specificity, linearity, and robustness of the analytical methods employed [12]. Particular attention must be paid to potential sources of deuterium exchange during sample preparation and analysis.

Storage and handling considerations for deuterated compounds include protection from moisture and acidic/basic conditions that could lead to deuterium-hydrogen exchange. Samples are typically stored under inert atmosphere conditions and at reduced temperatures to maximize stability [12]. The use of deuterated solvents for sample preparation and storage helps maintain isotopic integrity.

Reaction Mechanism Elucidation Through Kinetic Isotope Effects

Kinetic isotope effects provide powerful mechanistic insights into deuteration reactions and serve as diagnostic tools for understanding reaction pathways. The magnitude and temperature dependence of kinetic isotope effects reveal detailed information about transition state structures and the involvement of quantum mechanical tunneling in chemical reactions [15] [16].

Primary kinetic isotope effects arise from differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds in the rate-determining step of a reaction. For aromatic deuteration reactions, primary KIE values typically range from 1.0 to 2.0 for metal-catalyzed processes and 1.2 to 1.5 for electrophilic substitution mechanisms [15] [17]. These relatively small values indicate that carbon-hydrogen bond breaking is not highly advanced in the transition state for most aromatic deuteration reactions.

Secondary kinetic isotope effects provide information about changes in hybridization and hyperconjugation at carbon centers adjacent to the reaction site. In aromatic deuteration reactions, secondary KIE values are typically close to unity (0.9-1.1), indicating minimal structural changes at these positions during the reaction [17]. However, larger secondary effects may be observed in cases where significant changes in aromatic character occur during the reaction.

The mechanism of electrophilic aromatic deuteration has been extensively studied through kinetic isotope effect measurements. Research on the iodination of aromatic amines revealed primary KIE values ranging from 1.3 to 2.1, consistent with an electrophilic substitution mechanism proceeding through an arenium ion intermediate [15]. The relatively modest KIE values indicate that the formation of the sigma complex is not the sole rate-determining factor, with other steps such as electrophile generation contributing to the overall kinetics.

Metal-catalyzed deuteration mechanisms exhibit different KIE patterns compared to electrophilic substitution reactions. Studies of iridium-catalyzed hydrogen isotope exchange have revealed primary KIE values near unity in many cases, suggesting that carbon-hydrogen bond cleavage is not rate-determining [8]. Instead, substrate coordination and product dissociation steps often control the overall reaction rate.

Tunneling effects in deuteration reactions have been identified through temperature-dependent KIE studies. Classical transition state theory predicts that KIE values should decrease with increasing temperature, but tunneling can lead to temperature-independent or even inverse temperature dependencies [18]. Studies of benzylic hydroxylation reactions have revealed KIE values of approximately 10, with significant tunneling contributions identified through temperature dependence analysis [16].

Enzyme-catalyzed deuteration reactions provide insights into biological hydrogen isotope exchange processes. Research on phenylalanine hydroxylase revealed complex KIE patterns arising from multiple isotope-sensitive steps in the catalytic cycle [16]. The observed primary KIE of 1.2-1.4 for aromatic hydroxylation was found to result from a combination of oxygen addition and subsequent tautomerization steps, with the tautomerization exhibiting a much larger intrinsic KIE of 5.1.

Deuterium kinetic isotope effects in surface reactions have revealed unexpected behavior where tunneling occurs without large KIE values. Studies of hydrogen and deuterium addition to solid benzene at cryogenic temperatures showed KIE values of only 1.0-1.5 despite clear evidence for quantum tunneling [18]. This apparent contradiction was resolved by recognizing that surface diffusion, rather than tunneling, controlled the overall reaction kinetics.

Mechanistic insights from KIE studies have led to improved understanding of deuteration reaction pathways. The observation of inverse secondary KIE values in some metal-catalyzed reactions has been interpreted as evidence for substrate pre-coordination prior to carbon-hydrogen bond activation [8]. These findings have guided the development of more efficient catalytic systems.

Practical applications of KIE measurements in deuteration reaction development include optimization of reaction conditions and catalyst design. KIE studies can identify the rate-determining step in complex catalytic cycles, enabling targeted improvements in catalyst performance [17]. Additionally, KIE measurements provide a sensitive probe for detecting changes in reaction mechanism upon modification of reaction conditions.

Advanced KIE measurement techniques have greatly simplified the acquisition of detailed isotope effect data. The development of competition methods and NMR-based analysis techniques has enabled routine measurement of KIE values with high precision [17]. These methods allow for comprehensive mechanistic studies that were previously accessible only through sophisticated isotope labeling experiments.

Theoretical calculations of kinetic isotope effects provide valuable complementary information to experimental measurements. Density functional theory calculations can predict KIE values for proposed reaction mechanisms, enabling validation of mechanistic hypotheses [8]. The combination of experimental and computational approaches has proven particularly powerful for understanding complex multi-step deuteration processes.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

131.05155898 g/mol

Monoisotopic Mass

131.05155898 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types